molecular formula C11H13NO2 B072404 4-Morpholinobenzaldehyde CAS No. 1204-86-0

4-Morpholinobenzaldehyde

Cat. No. B072404
CAS RN: 1204-86-0
M. Wt: 191.23 g/mol
InChI Key: FOAQOAXQMISINY-UHFFFAOYSA-N
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Description

4-Morpholinobenzaldehyde is a chemical compound that belongs to the morpholine family, which comprises heterocyclic organic compounds containing a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Morpholines and their derivatives are widely studied for their diverse applications in medicinal, organic chemistry, and as building blocks in the synthesis of biologically active substances (Palchikov, 2013).

Synthesis Analysis

The synthesis of 4-Morpholinobenzaldehyde and its derivatives can involve various starting materials, including vicinal amino alcohols, oxiranes, and aziridines. These compounds are utilized in numerous chemical reactions as catalysts, auxiliaries, or as intermediates in the production of other biologically active substances. The synthesis approaches highlight the versatility of morpholines in organic synthesis (Palchikov, 2013).

Molecular Structure Analysis

Morpholine derivatives, including 4-Morpholinobenzaldehyde, possess a unique molecular structure characterized by the presence of the morpholine ring. This ring structure plays a crucial role in determining the chemical behavior and reactivity of these compounds. The molecular structure analysis of morpholine derivatives reveals their potential as versatile intermediates in organic synthesis and pharmaceutical applications (Asif & Imran, 2019).

Scientific Research Applications

  • Antibiotic Activity against Multidrug-Resistant Strains : 4-(Phenylsulfonyl) morpholine, a derivative, shows potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria and fungi, demonstrating enhanced effects in combination with other antibiotics (Oliveira et al., 2015).

  • Morpholine in Pharmaceutical Development : Morpholine and its derivatives, including 4-Morpholinobenzaldehyde, are highlighted for their significance in pharmaceutical applications. They are known for their polarity, solubility, and cost-effectiveness, making them suitable for the synthesis of various potent drugs (Rupak et al., 2016).

  • PI3K-AKT-mTOR Pathway Inhibitors : 4-(Pyrimidin-4-yl)morpholines are used as pharmacophores for PI3K and PIKKs inhibition, highlighting the role of morpholine derivatives in cancer research and therapy (Hobbs et al., 2019).

  • Fluorescent Histone Deacetylase Inhibitors : 4-Morpholinobenzaldehyde derivatives, like 4-morpholinoscriptaid, have been used in fluorescence microscopy studies for cellular imaging, aiding in the study of histone deacetylase inhibitors (Fleming et al., 2015).

  • Antimicrobial Agents : Dihydropyrazole derivatives containing morpholine have been synthesized and evaluated as antimicrobial agents, showing significant activity against various bacterial strains (Wang et al., 2015).

  • Versatile Scaffold in Medicinal Chemistry : Morpholine is a versatile scaffold in drug design due to its wide range of biological activities and favorable drug-like properties, making it a significant component in enzyme inhibitors and receptor affinity molecules (Kourounakis et al., 2020).

  • Ionic Liquid Applications : 4-Benzyl-4-methylmorpholinium salts, related to morpholine, have been explored for their physicochemical properties, cytotoxicity, and biodegradability, showing potential in green chemistry applications (Pernak et al., 2011).

  • Gene Expression Studies in Zebrafish : Morpholine oligomers have been used to manipulate gene expression in zebrafish, aiding in the study of gene functions and networks (Wang et al., 2012).

Safety And Hazards

The safety data sheet for 4-Morpholinobenzaldehyde indicates that it is combustible and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is advised to handle the compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQOAXQMISINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303076
Record name 4-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinobenzaldehyde

CAS RN

1204-86-0
Record name 4-Morpholinobenzaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=1204-86-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 156543
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1204-86-0
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Record name 4-Morpholinobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-(4-[1,3]dioxolan-2-yl-phenyl)-morpholine (690 mg, 2.933 mmol) in methanol (5 mL) was treated with 10 drops concentrated aqueous hydrochloric acid. The mixture was stirred at room temperature for 1 hour. To this solution was added 5 drops of water and stirring was continued for 2 hours at ambient temperature. The solution was then poured into ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate (2×50 mL) and extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated to give 4-morpholin-4-yl-benzaldehyde as a tan waxy solid (550 mg, 98%).
Name
4-(4-[1,3]dioxolan-2-yl-phenyl)-morpholine
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
98%

Synthesis routes and methods II

Procedure details

A solution of 4-iodobenzaldehyde (1 g, 4.31 mmol) in MeOH (50 mL) was mixed with trimethyl orthoformate (4 mL, 36.10 mmol) and p-toluenesulfonic acid (5 mg). The reaction was stirred at room temperature for 3 h and then quenched by adding excess of sodium bicarbonate solid and stirred for 1 h. The solid was removed by filtration and the filtrate was concentrated to yield 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 100%). A mixture of 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 4.31 mmol), cesium carbonate (1.4 g, 4.31 mmol), morpholine (0.375 g, 4.31 mmol), and palladium tetrakis(triphenyl) phosphine (0.25 g, 0.216 mmol) in toluene (60 mL) and tert-butanol (10 mL) was thoroughly degassed and stirred at 110° C. for 28 h. The reaction was quenched by adding water (50 mL), extracted with DCM (3×100 mL), concentrated to afford a solid residue. Purification by column chromatography left 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 60%). A solution of 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 2.58 mmol) in THF (20 mL) was mixed with HCl in ether (10 mL, 10 mmol) and stirred at room temperature for 2 h. The reaction mixture was then neutralized with 1 N sodium bicarbonate aqueous to pH 9 and extracted with DCM (3×100 mL), to afford 4-morpholin-4-yl-benzaldehyde (0.37 g, 75%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.375 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis(triphenyl) phosphine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
4-(4-dimethoxymethyl-phenyl)-morpholine
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-iodobenzaldehyde (1 g, 4.31 mmol) in MeOH (50 mL) was mixed with trimethyl orthoformate (4 mL, 36.10 mmol) and p-toluenesulfonic acid (5 mg). The reaction was stirred at room temperature for 3 h and then quenched by adding excess of sodium bicarbonate solid and stirred for 1 h. The solid was removed by filtration and the filtrate was concentrated to yield 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 100%). A mixture of 1-dimethoxymethyl-4-ido-benzene (1.2 g, 4.31 mmol), cesium carbonate (1.4 g, 4.31 mmol), morpholine (0.375 g, 4.31 mmol), and palladium tetrakis(triphenyl)phosphine (0.25 g, 0.216 mmol) in toluene (60 mL) and tert-butanol (10 mL) was thoroughly degassed and stirred at 110° C. for 28 h. The reaction was quenched by adding water (50 mL), extracted with DCM (3×100 mL), concentrated to afford a solid residue. Purification by column chromatography left 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 60%). A solution of 4-(4-dimethoxyrnethyl-phenyl)-morpholine (0.61 g, 2.58 mmol) in THF (20 mL) was mixed with HCl in ether (10 mL, 10 mmol) and stirred at room temperature for 2 h. The reaction mixture was then neutralized with 1 N sodium bicarbonate aqueous to pH 9 and extracted with DCM (3×100 mL), to afford 4-morpholin-4-yl-benzaldehyde (0.37 g, 75%).
[Compound]
Name
1-dimethoxymethyl-4-ido-benzene
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.375 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis(triphenyl)phosphine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
4-(4-dimethoxyrnethyl-phenyl)-morpholine
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 15 g (120.86 mmol) of p-fluorobenzaldehyde in 200 ml of DMF, 16.8 g (193.4 mmol) of morpholine and 33.36 g (241.7 mmol) of potasium carbonate are added successively at r.t. After being stirred for 8 h at 100° C., the reaction mixture is cooled to r.t., diluted with ice water and then the mixture is extracted with AcOEt and CH2Cl2. The combined extracts are concentrated under reduced pressure and purified by silica gel column chlomatography (eluent: n-Hexane:AcOEt=5:1˜3:1) to give 4-morpholin-4-yl-benzaldehyde. 1H-NMR (400 MHz, CDCl3): 3.35–3.40 (m, 4H), 3.85–3.90 (m, 4H), 6.92 (d, 2H, J=8.56 Hz), 7.77 (d, 2H, J=8.56 Hz), 9.80 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
33.36 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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reactant
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Name
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reactant
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Name
c1cc(N2CCOCC2)ccc1C1OCCO1
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Morpholinobenzaldehyde
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4-Morpholinobenzaldehyde
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4-Morpholinobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Morpholinobenzaldehyde

Citations

For This Compound
107
Citations
H Suwito, N Kurnyawaty, K Ul Haq, A Abdulloh… - Molbank, 2018 - mdpi.com
… ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was successfully synthesized using a Biginelli reaction between 4-morpholinobenzaldehyde…
Number of citations: 3 www.mdpi.com
H Suwito, HD Hardiyanti, K Ul Haq, AN Kristanti… - Molbank, 2018 - mdpi.com
… Compound 3 was then reacted with 4-morpholinobenzaldehyde 4 to furnish the target molecule 5 employing a Claisen–Schmidt reaction. First, we conducted the synthesis of …
Number of citations: 12 www.mdpi.com
RQ Lamphon, MSA El-Gaby, MM Khafagy… - … , Sulfur, and Silicon, 2004 - Taylor & Francis
… 4-piperidinobenzaldehyde 2a and 4-morpholinobenzaldehyde 2b in ethanol and piperidine … ternary condensation of compound 1, 4-morpholinobenzaldehyde 2b and malononitrile (1:1:…
Number of citations: 20 www.tandfonline.com
XQ Yuan, LH Zhao, JJ Zhang, GG Hou - … für Kristallographie-New …, 2023 - degruyter.com
… Dissolve the intermediate (0.50 g, 2.83 mmol) and 4-morpholinobenzaldehyde (0.54 g, 2.83 mmol) in 10 mL of methanol and stir in an ice-salt bathtub at 268 K until clarified, then add 5 …
Number of citations: 2 www.degruyter.com
SS Mukhtar, FM Saleh, HM Hassaneen… - Synthetic …, 2022 - Taylor & Francis
… The latter products 4A–E were reacted with 4-(piperidin-1-yl)benzaldehyde 5a and 4-morpholinobenzaldehyde 5b to afford the corresponding chalcones 6a,b. Some of chalcones 6 …
Number of citations: 1 www.tandfonline.com
H Suwito, HD Hardiyanti, KU Haq, AN Kristanti - Molbank, 2018 - academia.edu
… Compound 3 was then reacted with 4-morpholinobenzaldehyde 4 to furnish the target molecule 5 employing a Claisen–Schmidt reaction. First, we conducted the synthesis of …
Number of citations: 2 www.academia.edu
F Cheng, J Chen, F Wang, N Tang - Zeitschrift für Naturforschung B, 2012 - degruyter.com
… Ligands H2L1 and HL2 were synthesized through condensation of 1,10-phenanthroline-5,6dione with 4,4’-(1,4-piperazinediyl)bisbenzaldehyde and 4-morpholinobenzaldehyde, …
Number of citations: 3 www.degruyter.com
HM Al-Ajely - academia.edu
New series of benzotriazolo hydrazones (15-19) were synthesized from the reaction of hydrazide of oxobenzotriazine (14) with some 4-aminobenzaldehydes (4-(pyrrolidin-1-yl) …
Number of citations: 0 www.academia.edu
U Fathy, A Younis, H Awad - J. Chem. Pharm. Res, 2015 - academia.edu
… The starting materials, 4-piperidinobenzaldehyde (6a) and 4-morpholinobenzaldehyde (6b) were prepared by nucleophilic substitution of 4-fluorobenzaldehyde (1 equiv) with cyclic …
Number of citations: 24 www.academia.edu
A Vasilev, T Deligeorgiev, N Gadjev, S Kaloyanova… - Dyes and …, 2008 - Elsevier
… 4-methylpyridinium methosulphate 1a with 4-(dimethylamino)-benzaldehyde 2a to synthesize the target dye 3d, 4-methylpyridinium methosulphate 1a with 4-morpholinobenzaldehyde …
Number of citations: 32 www.sciencedirect.com

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